molecular formula C22H34N4O5S B162051 N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester CAS No. 131924-30-6

N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester

Cat. No. B162051
M. Wt: 466.6 g/mol
InChI Key: MKFOYXMTFYIGAK-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester (CM-LF) is a synthetic peptide that has gained attention in the scientific community due to its potential as a research tool. This peptide is known for its ability to mimic the biological activity of naturally occurring proteins, making it a valuable tool for studying cellular processes and identifying potential therapeutic targets. In

Scientific Research Applications

N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and drug development. One of the most common uses of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is in the study of chemotaxis, the process by which cells move towards or away from chemical gradients. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been shown to stimulate chemotaxis in a variety of cell types, including neutrophils and macrophages. This makes it a valuable tool for studying the mechanisms underlying immune system function and inflammation.

Mechanism Of Action

The mechanism of action of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is not fully understood, but it is thought to involve the activation of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of cellular processes, including chemotaxis, cell growth and differentiation, and neurotransmitter release. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is believed to bind to specific GPCRs, triggering a series of downstream signaling events that ultimately lead to changes in cellular behavior.

Biochemical And Physiological Effects

N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been shown to have a variety of biochemical and physiological effects on cells. In addition to its ability to stimulate chemotaxis, N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been shown to activate the production of reactive oxygen species (ROS) in neutrophils. ROS are important signaling molecules that play a role in a variety of cellular processes, including inflammation and wound healing. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has also been shown to induce the release of cytokines, small proteins that are involved in immune system function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in lab experiments is its ability to mimic the biological activity of naturally occurring proteins. This makes it a valuable tool for studying cellular processes and identifying potential therapeutic targets. However, there are also limitations to using N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in lab experiments. For example, the peptide may have limited stability in certain experimental conditions, and its effects may be difficult to interpret due to its complex mechanism of action.

Future Directions

There are many potential future directions for research involving N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester. One area of interest is the development of new drugs that target GPCRs. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester could be used as a tool for identifying and characterizing these receptors, which could ultimately lead to the development of new therapies for a variety of diseases. Another area of interest is the study of the role of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in inflammation and wound healing. By better understanding the mechanisms underlying these processes, it may be possible to develop new treatments for chronic inflammatory diseases and non-healing wounds.
Conclusion:
In conclusion, N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is a synthetic peptide that has gained attention in the scientific community due to its potential as a research tool. Its ability to mimic the biological activity of naturally occurring proteins makes it a valuable tool for studying cellular processes and identifying potential therapeutic targets. While there are limitations to using N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in lab experiments, there are also many potential future directions for research involving this peptide. By better understanding the mechanisms underlying its effects, it may be possible to develop new treatments for a variety of diseases.

Synthesis Methods

The synthesis of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester involves the coupling of three amino acids: methionine, leucine, and phenylalanine. This process is typically carried out using solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a resin support. Once the peptide chain has been assembled, the protecting groups are removed to yield the final product. The resulting N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester peptide is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

properties

CAS RN

131924-30-6

Product Name

N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester

Molecular Formula

C22H34N4O5S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-(carbamoylamino)-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C22H34N4O5S/c1-14(2)12-17(24-19(27)16(10-11-32-4)26-22(23)30)20(28)25-18(21(29)31-3)13-15-8-6-5-7-9-15/h5-9,14,16-18H,10-13H2,1-4H3,(H,24,27)(H,25,28)(H3,23,26,30)/t16-,17-,18-/m0/s1

InChI Key

MKFOYXMTFYIGAK-BZSNNMDCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC(=O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC(=O)N

Other CAS RN

131924-30-6

sequence

MLF

synonyms

CMLPME
N(alpha)-carbamoylmethionyl-leucyl-phenylalanine methyl ester
N-alpha-carbamoyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester
N-carbamoyl-Met-Leu-Phe Me este

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.